molecular formula C9H7Cl2NO2S2 B13785434 Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid CAS No. 13037-47-3

Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid

Cat. No.: B13785434
CAS No.: 13037-47-3
M. Wt: 296.2 g/mol
InChI Key: OHONEDDQDAQYRH-UHFFFAOYSA-N
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Description

Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid: is a chemical compound known for its unique structure and properties. It is characterized by the presence of carbanilic acid and mercaptoacetic acid moieties, which contribute to its distinct chemical behavior. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid typically involves the esterification of carbanilic acid derivatives with mercaptoacetic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the carbanilic acid derivatives and mercaptoacetic acid, resulting in high yields of the ester product. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
  • Carbanilic acid, 3,4-dichlorodithio-, methyl ester
  • Carbanilic acid, 3,4-dichlorodithio-, propyl ester

Uniqueness

Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid is unique due to the presence of the mercaptoacetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may lack the mercaptoacetic acid group and, consequently, exhibit different reactivity and applications.

Properties

CAS No.

13037-47-3

Molecular Formula

C9H7Cl2NO2S2

Molecular Weight

296.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)carbamothioylsulfanyl]acetic acid

InChI

InChI=1S/C9H7Cl2NO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)

InChI Key

OHONEDDQDAQYRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)SCC(=O)O)Cl)Cl

Origin of Product

United States

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